molecular formula C18H23Cl2N3O3 B1666751 2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)- CAS No. 39113-89-8

2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-

Cat. No.: B1666751
CAS No.: 39113-89-8
M. Wt: 400.3 g/mol
InChI Key: MMTXDKNRPSSVDS-UHFFFAOYSA-N
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Scientific Research Applications

AL-1965 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL-1965 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

    Formation of Intermediate Compounds: This may involve reactions such as alkylation, acylation, or halogenation.

    Cyclization Reactions: These reactions help in forming the core structure of the compound.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Industrial Production Methods

Industrial production of AL-1965 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

AL-1965 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminium hydride, and hydrogen gas.

    Substitution: Common reagents include halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide, potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of AL-1965 involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AL-1965 is unique due to its specific molecular structure and biochemical properties, which make it suitable for a wide range of scientific applications. Its ability to interact with specific molecular targets sets it apart from other similar compounds.

Properties

CAS No.

39113-89-8

Molecular Formula

C18H23Cl2N3O3

Molecular Weight

400.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C18H23Cl2N3O3/c19-14-11-15(20)13-16(12-14)23-8-7-22(17(23)24)6-5-21-3-1-18(2-4-21)25-9-10-26-18/h11-13H,1-10H2

InChI Key

MMTXDKNRPSSVDS-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)CCN3CCN(C3=O)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1CN(CCC12OCCO2)CCN3CCN(C3=O)C4=CC(=CC(=C4)Cl)Cl

Appearance

Solid powder

39113-89-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AL 1965;  AL-1965;  AL1965

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 2
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 3
Reactant of Route 3
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 4
Reactant of Route 4
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 5
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 6
Reactant of Route 6
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-

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